Atpenin A5 vs. Carboxin and TTFA: Direct Comparison of Inhibitory Potency (IC50) on Mammalian Complex II
Atpenin A5 demonstrates vastly superior inhibitory potency against mammalian mitochondrial complex II compared to the conventional inhibitors carboxin and thenoyltrifluoroacetone (TTFA). In a direct comparative study using bovine heart mitochondria, the IC50 value of Atpenin A5 was determined to be 3.7 nM [1]. This value is approximately 300-fold lower than the IC50 for carboxin (1.1 μM) and 1,600-fold lower than the IC50 for TTFA (5.8 μM) [1].
| Evidence Dimension | Inhibitory potency (IC50) against mammalian complex II (SQR activity) |
|---|---|
| Target Compound Data | IC50 = 3.7 nM (bovine heart mitochondria) |
| Comparator Or Baseline | Carboxin: IC50 = 1.1 μM; TTFA: IC50 = 5.8 μM |
| Quantified Difference | Atpenin A5 is 300-fold more potent than carboxin and 1,600-fold more potent than TTFA |
| Conditions | Bovine heart mitochondrial succinate-ubiquinone reductase (SQR) activity assay, as reported in PNAS 2003. |
Why This Matters
This potency differential allows researchers to achieve near-complete complex II inhibition at nanomolar concentrations, minimizing off-target effects often associated with the micromolar concentrations required for carboxin or TTFA.
- [1] Miyadera, H., Shiomi, K., Ui, H., Yamaguchi, Y., Masuma, R., Tomoda, H., ... & Omura, S. (2003). Atpenins, potent and specific inhibitors of mitochondrial complex II (succinate-ubiquinone oxidoreductase). Proceedings of the National Academy of Sciences, 100(2), 473-477. View Source
